molecular formula C5H8N2OS B11926722 (2-Amino-5-methylthiazol-4-yl)methanol

(2-Amino-5-methylthiazol-4-yl)methanol

Cat. No.: B11926722
M. Wt: 144.20 g/mol
InChI Key: CMAAMISUYXNLOV-UHFFFAOYSA-N
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Description

(2-Amino-5-methylthiazol-4-yl)methanol: is an organic compound with the molecular formula C5H8N2OS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-methylthiazol-4-yl)methanol typically involves the reaction of 2-amino-5-methylthiazole with formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Amino-5-methylthiazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding thiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Chemistry: (2-Amino-5-methylthiazol-4-yl)methanol is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in these areas.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, dyes, and other materials. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-Amino-5-methylthiazol-4-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2-Amino-4-methylthiazol-5-yl)methanol
  • (2-Amino-5-bromothiazol-4-yl)methanol
  • (2-Amino-5-ethylthiazol-4-yl)methanol

Comparison: (2-Amino-5-methylthiazol-4-yl)methanol is unique due to its specific substitution pattern on the thiazole ring. This uniqueness can influence its reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it more suitable for certain applications.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

(2-amino-5-methyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C5H8N2OS/c1-3-4(2-8)7-5(6)9-3/h8H,2H2,1H3,(H2,6,7)

InChI Key

CMAAMISUYXNLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)N)CO

Origin of Product

United States

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